

Spectroscopic Profile of Quinidine N-oxide: A Technical Guide

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Compound of Interest		
Compound Name:	Quinidine N-oxide	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Quinidine N-oxide**, a significant metabolite of the antiarrhythmic drug quinidine. Understanding the spectral characteristics of this compound is crucial for its identification, characterization, and quantification in various stages of drug development and metabolic studies. This document presents available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with generalized experimental protocols for their acquisition.

Introduction to Quinidine N-oxide

Quinidine N-oxide is a metabolite formed through the oxidation of the quinuclidine nitrogen atom of quinidine.[1] Its molecular formula is $C_{20}H_{24}N_2O_3$, and it has a molecular weight of 340.42 g/mol .[2][3] The formation of N-oxides is a common metabolic pathway for xenobiotics containing tertiary amine functionalities. The addition of an oxygen atom can alter the pharmacological and toxicological properties of the parent compound, making the study of such metabolites essential.

Spectroscopic Data

The following sections summarize the available spectroscopic data for **Quinidine N-oxide**. Due to the limited availability of directly published spectra for **Quinidine N-oxide**, data for its



stereoisomer, Quinine N-oxide, is also presented for comparative purposes, as their spectral features are expected to be very similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated set of experimental ¹H and ¹³C NMR chemical shifts for **Quinidine N-oxide** is not readily available in the public domain, studies on its derivatives and related compounds provide valuable insights. For instance, the chemical shifts for the metabolites of quinidine have been assigned using 2D COSY ¹H-NMR spectroscopy.[4]

Note: The introduction of the N-oxide functionality typically leads to a downfield shift of the signals corresponding to the protons and carbons in close proximity to the N-O bond due to the deshielding effect of the oxygen atom.

For reference, theoretical and experimental NMR data for the parent compound, quinidine, are available and can serve as a basis for predicting the shifts in the N-oxide derivative.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of metabolites. For the stereoisomer Quinine N-oxide, the protonated molecular ion [M+H]⁺ is observed at m/z 341.[8] Key fragment ions are observed at m/z 323, 296, 198, 186, and 160.[8] The difference of 16 amu between the protonated molecular ion of Quinine N-oxide (m/z 341) and Quinine (m/z 325) confirms the addition of an oxygen atom.[8][9] The fragmentation pattern provides structural information, with ions at m/z 186 and 160 corresponding to the fragmentation of the quinoline ring.[8][9]

Table 1: Mass Spectrometry Data for Quinine N-oxide



Ion Description	m/z
[M+H]+	341
[M+H - H ₂ O] ⁺	323
Fragment Ion	296
Fragment Ion	198
Fragment Ion (Quinoline Ring)	186
Fragment Ion (Quinoline Ring)	160

Data is for the stereoisomer, Quinine N-oxide, and is expected to be highly similar for **Quinidine N-oxide**.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. A characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration. For alkaloid N-oxides, this band is typically observed in the range of 928 cm⁻¹ to 971 cm⁻¹.[9][10] The rest of the IR spectrum of **Quinidine N-oxide** is expected to be similar to that of quinidine, showing characteristic absorptions for the aromatic quinoline ring, the C-O stretching of the secondary alcohol, and the C=C stretching of the vinyl group.

Table 2: Expected Infrared Absorption Bands for Quinidine N-oxide



Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (alcohol)
~3080	=C-H stretch (aromatic, vinyl)
~2940	C-H stretch (aliphatic)
~1620	C=C stretch (quinoline ring)
~1590, 1500	C=C stretch (aromatic)
~1240	C-O stretch (aryl ether)
~1090	C-O stretch (secondary alcohol)
928 - 971	N-O stretch (N-oxide)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of compounds like **Quinidine N-oxide**.

NMR Spectroscopy

- Sample Preparation: Dissolve an accurately weighed sample of **Quinidine N-oxide** (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
 Standard acquisition parameters for ¹H NMR may include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS)

Sample Preparation: Prepare a dilute solution of Quinidine N-oxide in a solvent compatible
with the mobile phase (e.g., methanol or acetonitrile).



- Chromatographic Separation: Inject the sample into a liquid chromatography system
 equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase
 consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a
 modifier like formic acid or ammonium acetate, is used to separate the analyte from the
 matrix.
- Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
 Full scan mass spectra are acquired to identify the protonated molecular ion. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

Infrared (IR) Spectroscopy (FTIR-ATR)

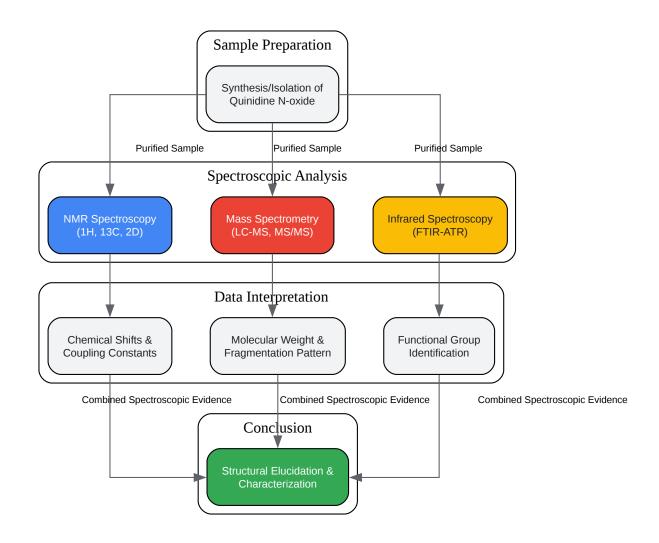
- Sample Preparation: Place a small amount of the solid Quinidine N-oxide sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

 Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **Quinidine N-oxide**.





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Caption: A generalized workflow for the spectroscopic analysis of **Quinidine N-oxide**.

Conclusion

The spectroscopic data for **Quinidine N-oxide**, while not exhaustively published, can be inferred from its parent compound and its stereoisomer. Mass spectrometry confirms its molecular weight and provides characteristic fragmentation patterns. Infrared spectroscopy identifies the key functional groups, including the distinctive N-O stretch. While detailed NMR



assignments require further dedicated studies, the expected chemical shift changes upon N-oxidation are predictable. The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous identification and characterization of **Quinidine N-oxide** in various research and development settings.

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